1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C15H26N2O4 It is characterized by the presence of a piperidine ring substituted with a pyrrolidine moiety and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
The synthesis of 1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Coupling and Purification: The final product is obtained through coupling reactions and purified using techniques such as column chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Chemical Biology: The compound serves as a building block for the development of chemical probes and bioactive molecules.
Drug Development: Researchers utilize this compound in the design and optimization of new drug candidates, exploring its potential therapeutic effects.
Industrial Chemistry: It is employed in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid is primarily related to its ability to interact with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparison with Similar Compounds
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(Tert-butoxycarbonyl)-4-(pyrrolidin-3-yl)piperidine-3-carboxylic acid: This compound has a similar structure but differs in the position of the pyrrolidine moiety.
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-2-yl)piperidine-3-carboxylic acid: The pyrrolidine ring is attached at a different position, leading to variations in its chemical properties and reactivity.
1-(Tert-butoxycarbonyl)-5-(pyrrolidin-3-yl)piperidine-2-carboxylic acid: The carboxylic acid group is located at a different position on the piperidine ring.
These structural variations can result in differences in reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H26N2O4 |
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Molecular Weight |
298.38 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-pyrrolidin-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)17-8-11(10-4-5-16-7-10)6-12(9-17)13(18)19/h10-12,16H,4-9H2,1-3H3,(H,18,19) |
InChI Key |
NAZPEAHFPGJKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2CCNC2 |
Origin of Product |
United States |
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